BC-1215
概要
説明
BC-1215は、F-box蛋白質3(Fbxo3)の阻害剤として知られる合成有機化合物です。
作用機序
BC-1215は、腫瘍壊死因子受容体関連因子(TRAF)サイトカインシグナル伝達におけるF-box蛋白質3を拮抗することで効果を発揮します。Fbxo3とTRAF蛋白質間の相互作用を阻害することで、TRAF蛋白質の不安定化と、炎症促進性サイトカインの産生減少につながります。 このメカニズムには、TRAFを介したシグナル伝達経路をさらに阻害する、F-boxおよびロイシンリッチリピート蛋白質2(Fbxl2)の上昇が関与しています .
生化学分析
Biochemical Properties
BC-1215 plays a significant role in biochemical reactions. It inhibits interactions between FBXO3-F-box and the leucine-rich repeat protein 2 (FBXL2), leading to the upregulation of FBXL2 expression . This results in the down-regulation of inflammatory cytokine production .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. In LPS-primed human macrophage-like cells, this compound suppresses the ATP-induced secretion of IL-1β . This suggests that this compound influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits ATP-induced IL-1β secretion via the FBXL2-mediated ubiquitination and degradation of pro-IL-1β as well as NLRP3 in LPS-primed THP-1 cells . This indicates that this compound can bind to and ubiquitinate NLRP3 and pro-IL-1β .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound decreases the stability of NLRP3 and pro-IL-1β at the protein level via proteasome-dependent degradation . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as FBXO3 and FBXL2
準備方法
合成経路と反応条件
BC-1215の合成は、N,N'-ビス(4-ピリジン-2-イルフェニル)メチル)エタン-1,2-ジアミンを適切な試薬と反応させて制御された条件下で行われます。 詳細な合成経路と反応条件は、専売技術であり、通常は中間体の生成や精製プロセスを含む複数のステップで構成されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と高度な機器を使用し、最終製品の均一性と品質を確保します。 この化合物は通常、固体形で製造され、その安定性を維持するために特定の条件下で保管されます .
化学反応の分析
反応の種類
BC-1215は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体を生成します。
還元: この化合物は、還元反応も起こし、還元された形になります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 反応条件、たとえば温度、圧力、溶媒の選択は、目的の生成物を得るように最適化されています .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、生物学的活性が変化した酸化誘導体を生成する可能性がありますが、還元は、この化合物のより安定な形を生成する可能性があります .
科学研究における用途
This compoundは、以下を含む幅広い科学研究における用途があります。
化学: さまざまな化学反応や、F-box蛋白質3の阻害に関する研究における試薬として使用されています。
生物学: サイトカインシグナル伝達経路の調節における役割と、細胞プロセスへの影響について調査されています。
医学: 炎症性疾患やサイトカインの調節異常を伴う疾患の治療における潜在的な治療用途について探求されています。
科学的研究の応用
BC-1215 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving F-box protein 3 inhibition.
Biology: Investigated for its role in modulating cytokine signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions involving cytokine dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting inflammation and related pathways
類似化合物との比較
類似化合物
(S,R,S)-AHPC-Me: 同様の経路を標的とする別の阻害剤です。
Homo-PROTAC cereblon degrader 1: サイトカインシグナル伝達に対する同様の阻害効果を示す化合物です。
レナリドミド-Br: 免疫応答の調節における役割が知られています。
タリドミド-O-アミド-C6-NH2 TFA: 同様の作用機序で炎症研究で使用されています.
BC-1215の独自性
This compoundは、Fbxo3に対する高い親和性と、TRAFサイトカインシグナル伝達に対する強力な阻害効果により、他に類を見ないものです。 複数のサイトカイン経路を調節する能力と、炎症研究における潜在的な治療用途は、this compoundを科学研究における貴重な化合物にしています .
生物活性
BC-1215, also known as bis-pyridinyl benzyl ethanediamine, is a compound recognized for its significant biological activity, particularly in the context of inflammation and immune response modulation. Research has highlighted its role as an inhibitor of F-box only protein 3 (FBXO3), which is implicated in various inflammatory pathways. This article delves into the biological activity of this compound, presenting relevant data tables and case studies to illustrate its effects.
This compound functions primarily by inhibiting FBXO3, a member of the F-box family of proteins that play critical roles in the ubiquitin-proteasome system, particularly in the degradation of regulatory proteins involved in inflammation. By inhibiting FBXO3, this compound can modulate the levels of key inflammatory mediators.
Key Findings:
- Inhibition of IL-1β Secretion : this compound has been shown to inhibit ATP-induced secretion of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, thereby reducing inflammation in various models .
- Reduction of Inflammation : In preclinical models of sepsis and acute lung injury (ALI), this compound effectively reduced inflammation and lung injury, demonstrating its potential therapeutic benefits in inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities and effects observed with this compound:
Case Study 1: Pulmonary Inflammation Model
A study involving this compound in a murine model of sepsis demonstrated significant reductions in markers of pulmonary inflammation. Mice treated with this compound showed decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 compared to control groups. This suggests that this compound may have protective effects against lung injury associated with sepsis.
Case Study 2: In Vitro Studies
In vitro experiments indicated that this compound treatment led to decreased expression levels of NF-κB target genes, which are crucial for the inflammatory response. The downregulation of these genes correlates with the observed anti-inflammatory effects, supporting the compound's potential as a therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEPQJQQSLMESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1507370-20-8 | |
Record name | 1507370-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BC-1215?
A1: this compound is a selective small-molecule inhibitor of the F-box protein 3 (Fbxo3), a component of the Skp1-Cullin1-F-box protein (SCF) E3 ubiquitin ligase complex [, , , ]. By inhibiting Fbxo3, this compound prevents the ubiquitination and subsequent degradation of F-box and leucine-rich repeat protein 2 (Fbxl2) [, ]. This, in turn, leads to increased Fbxl2 levels, which can then target other proteins for ubiquitination and degradation, ultimately impacting various cellular processes like inflammation and neuronal signaling.
Q2: What are the downstream effects of this compound treatment in the context of inflammation?
A2: this compound has been shown to attenuate inflammatory responses in various models. For instance, in a rat model of ischemia-reperfusion (I/R) induced lung injury, this compound administration reduced lung edema, oxidative stress, and the levels of inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) []. In rheumatoid arthritis fibroblast-like synoviocytes (FLS), this compound suppressed the expression of pro-inflammatory genes like IL-1β, IL-6, COX-2, MMP-9, CCL-2, and CCL-7, likely by modulating nuclear factor-kappaB (NF-κB) activity [].
Q3: How does this compound impact neuropathic pain, and what molecular pathways are involved?
A3: Research suggests that this compound might offer a potential therapeutic avenue for neuropathic pain management. In a rat model of spinal nerve ligation (SNL), this compound administration alleviated mechanical allodynia, a common symptom of neuropathic pain [, ]. This effect is attributed to this compound's ability to modulate several key proteins in the spinal cord:
- TRAF2: this compound, through Fbxl2 upregulation, promotes the ubiquitination and degradation of tumor necrosis factor receptor-associated factor 2 (TRAF2) [].
- TNIK: The decrease in TRAF2 levels subsequently inhibits the activation of NcK-interacting kinase (TNIK) [].
- GluR1: Downstream, the reduced TNIK activity prevents the phosphorylation and trafficking of the GluR1 subunit of AMPA receptors to the neuronal cell membrane [].
Q4: Has this compound been investigated in any other disease models?
A4: Yes, besides lung injury and neuropathic pain, this compound has also shown promising results in a study using lipopolysaccharide (LPS)-primed THP-1 cells, a model for studying inflammation. In this in vitro study, this compound inhibited the secretion of the pro-inflammatory cytokine IL-1β induced by ATP [].
Q5: What is the role of HOIL-1L in lung adenocarcinoma, and how is it related to this compound's mechanism of action?
A5: HOIL-1L, a component of the linear ubiquitin chain assembly complex (LUBAC), is involved in the ubiquitination and degradation of the tumor suppressor protein kinase Cζ (PKCζ) in lung adenocarcinoma cells []. While not directly targeted by this compound, the study highlighting HOIL-1L's role underscores the potential of targeting specific E3 ligase components, like Fbxo3, for therapeutic intervention in cancer []. The study suggests that modulating the ubiquitin proteasome system, particularly through E3 ligases, holds promise for developing novel anticancer therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。